2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to be soluble in established processing solvents and generally considered to be air stable .
Result of Action
Similar compounds have been found to have pharmaceutical and biological activity .
Action Environment
Similar compounds have been found to be generally considered to be air stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce the reaction time but also increase the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-bacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the benzothiazole moiety, resulting in different biological activities.
4-Methoxy-1,3-benzothiazole: Does not have the dimethoxybenzamide structure, leading to distinct chemical properties.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Uniqueness
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its combined structural features of both benzothiazole and dimethoxybenzamide. This combination imparts specific biological activities and chemical properties that are not observed in the individual components .
Biological Activity
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound classified under benzamides. Its structural characteristics include two methoxy groups located at the 2 and 4 positions of the benzamide ring and a benzothiazole moiety. This unique structure contributes to its diverse biological activities, making it a focus of interest in medicinal chemistry and drug development. The compound has shown potential therapeutic applications, particularly in cancer treatment and neurological disorders, due to its interaction with specific biological targets.
Chemical Structure
The molecular formula for this compound is C17H18N2O4S. The structural representation is as follows:
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The benzothiazole ring is known for its role in modulating enzyme activity, which can lead to significant therapeutic effects. Specifically, studies indicate that this compound may act as an enzyme inhibitor or receptor modulator , potentially influencing metabolic pathways critical for disease progression.
Interaction with Biological Targets
Research has shown that this compound can bind to specific active sites in enzymes, leading to inhibition or modulation of their activity. This characteristic is particularly relevant in the context of cancer therapies and neuroprotection.
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. For instance, it has been tested against different cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
In the realm of neurological disorders, this compound has been investigated for its potential protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. Research indicates that it can mitigate Aβ-induced cytotoxicity in neuronal cell models, enhancing cell viability significantly compared to untreated controls.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in increased cell viability by up to 91% at concentrations of 10 µM when exposed to Aβ peptides .
- Enzyme Inhibition Studies : The compound exhibited selective inhibition against butyrylcholinesterase (BChE), a target of interest in Alzheimer's disease research. Kinetic analysis indicated an IC50 value significantly lower than many known inhibitors .
- Molecular Docking Studies : Computational studies have elucidated the binding modes of the compound within enzyme active sites, providing insights into its inhibitory mechanisms and potential selectivity towards specific targets.
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two methoxy groups + benzothiazole moiety | Anticancer, neuroprotective |
Similar Benzothiazole Derivatives | Varies; often fewer functional groups | Variable; generally lower activity |
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-10-7-8-11(13(9-10)23-3)16(20)19-17-18-15-12(22-2)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZKIDBMMCACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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